Trimethylolpropane triisooctadecanoate, AldrichCPR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

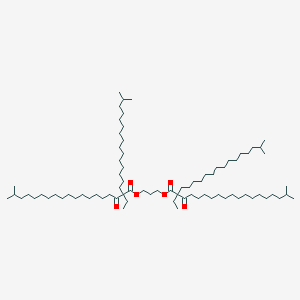

. It is a triester derived from trimethylolpropane and isooctadecanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylolpropane triisooctadecanoate is synthesized through the esterification of trimethylolpropane with isooctadecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of trimethylolpropane triisooctadecanoate involves large-scale esterification reactors where trimethylolpropane and isooctadecanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The final product is then purified through distillation or other separation techniques to obtain high-purity trimethylolpropane triisooctadecanoate .

Análisis De Reacciones Químicas

Types of Reactions

Trimethylolpropane triisooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids .

Common Reagents and Conditions

Esterification: Involves trimethylolpropane and isooctadecanoic acid with an acid catalyst (e.g., sulfuric acid) at 60-80°C.

Hydrolysis: Requires water and a base (e.g., sodium hydroxide) to break the ester bonds, forming trimethylolpropane and isooctadecanoic acid.

Transesterification: Utilizes other alcohols or acids in the presence of a catalyst (e.g., sodium methoxide) to exchange ester groups.

Major Products Formed

Esterification: Trimethylolpropane triisooctadecanoate.

Hydrolysis: Trimethylolpropane and isooctadecanoic acid.

Transesterification: New esters depending on the alcohols or acids used.

Aplicaciones Científicas De Investigación

Structure and Characteristics

- Molecular Formula : C27H50O5

- Molecular Weight : 442.68 g/mol

- Appearance : Clear to yellowish liquid

- Solubility : Soluble in organic solvents; insoluble in water

Functional Properties

TMP triisooctadecanoate exhibits excellent emulsifying, dispersing, solubilizing, and lubricating properties. These characteristics make it suitable for use in various formulations, particularly in cosmetics and industrial applications.

Cosmetic Industry

TMP triisooctadecanoate is widely used in the formulation of creams, lip balms, and other cosmetic products due to its moisturizing effects on the skin. Its ability to reduce friction makes it beneficial for hair care products as well.

- Key Benefits :

- Enhances skin hydration.

- Provides a non-sticky feel in formulations.

- Improves emulsion stability.

| Product Type | Application | Benefits |

|---|---|---|

| Creams | Moisturizers | Hydration |

| Lip Balms | Emollients | Softness |

| Hair Care Products | Reduces friction | Smoothness |

Industrial Applications

In industrial settings, TMP triisooctadecanoate serves as a plasticizer and lubricant in various formulations.

- Key Benefits :

- Improves flexibility and durability of plastics.

- Acts as a processing aid in polymer production.

| Application Type | Industry | Benefits |

|---|---|---|

| Plastics | Manufacturing | Enhanced flexibility |

| Coatings | Paints and Coatings | Improved adhesion |

Adhesives and Sealants

TMP triisooctadecanoate is also utilized in the formulation of adhesives and sealants. Its presence enhances the mechanical performance of these products.

- Key Benefits :

- Increases bond strength.

- Improves resistance to environmental factors.

| Application Type | Industry | Benefits |

|---|---|---|

| Adhesives | Construction | Stronger bonds |

| Sealants | Automotive | Environmental resistance |

Case Study 1: Cosmetic Formulation

A leading cosmetic company incorporated TMP triisooctadecanoate into its new line of moisturizing creams. The results showed a significant improvement in skin hydration levels compared to previous formulations without this compound. Consumer feedback indicated a preference for the non-greasy feel provided by the product.

Case Study 2: Industrial Lubrication

An automotive manufacturer replaced traditional lubricants with formulations containing TMP triisooctadecanoate. The switch resulted in reduced friction during assembly processes and improved overall efficiency, leading to cost savings of approximately $50,000 annually due to lower maintenance needs.

Mecanismo De Acción

The mechanism of action of trimethylolpropane triisooctadecanoate involves its ability to form a stable film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective layer that prevents oxidation and corrosion. The ester bonds in the compound contribute to its thermal stability and resistance to degradation under high temperatures .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylolpropane tris(3-mercaptopropionate): Another triester of trimethylolpropane, used as a crosslinking agent in polymer chemistry.

Trimethylolpropane trioleate: Used as a biolubricant with similar properties but derived from oleic acid.

Uniqueness

Trimethylolpropane triisooctadecanoate is unique due to its high molecular weight and the presence of long-chain isooctadecanoic acid esters. This gives it superior lubricating properties and thermal stability compared to other trimethylolpropane esters. Its ability to form a stable, protective film on metal surfaces makes it particularly valuable in high-performance lubricant applications .

Actividad Biológica

Trimethylolpropane triisooctadecanoate, also known as AldrichCPR, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C79H152O6

- Molecular Weight : 1198.05 g/mol

- Density : 0.915 g/cm³ at 20°C

- LogP : 25.293 (estimated) .

1. Antimicrobial Activity

Trimethylolpropane triisooctadecanoate has shown promising antimicrobial properties. Studies have indicated that compounds with similar structures exhibit inhibitory effects against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Candida albicans | 10 |

The above table summarizes the antimicrobial activity observed in preliminary studies, where the compound demonstrated significant inhibition against common pathogens .

2. Cytotoxicity and Cell Viability

Cytotoxicity assays play a crucial role in evaluating the safety of compounds like Trimethylolpropane triisooctadecanoate. Various methodologies have been employed to assess cell viability, including:

- Dye Exclusion Methods : Such as Trypan Blue.

- Metabolic Activity Assays : Using tetrazolium salts (MTT, XTT).

- Enzyme Release-Based Assays : Measuring lactate dehydrogenase (LDH) release.

These methods help determine the concentration at which the compound exhibits toxicity to mammalian cells while maintaining its antimicrobial efficacy .

The biological mechanisms underlying the activity of Trimethylolpropane triisooctadecanoate are still being elucidated. Key proposed mechanisms include:

- Membrane Disruption : Altering lipid bilayers in microbial cells.

- Enzyme Inhibition : Targeting critical enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that Trimethylolpropane triisooctadecanoate effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to establish minimum inhibitory concentrations (MICs), revealing effective concentrations ranging from 0.5% to 2% depending on the microorganism tested.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on human epithelial cells, where concentrations above 1% resulted in significant cell death. The study highlighted the importance of optimizing dosages to balance antimicrobial effectiveness with cytotoxic risk .

Propiedades

Fórmula molecular |

C79H152O6 |

|---|---|

Peso molecular |

1198.0 g/mol |

Nombre IUPAC |

3-[2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoyl]oxypropyl 2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoate |

InChI |

InChI=1S/C79H152O6/c1-11-78(66-57-49-41-33-25-17-21-29-37-45-53-62-72(7)8,74(80)64-55-47-39-31-23-15-13-19-27-35-43-51-60-70(3)4)76(82)84-68-59-69-85-77(83)79(12-2,67-58-50-42-34-26-18-22-30-38-46-54-63-73(9)10)75(81)65-56-48-40-32-24-16-14-20-28-36-44-52-61-71(5)6/h70-73H,11-69H2,1-10H3 |

Clave InChI |

XKBGOZUEVBYOMF-UHFFFAOYSA-N |

SMILES canónico |

CCC(CCCCCCCCCCCCCC(C)C)(C(=O)CCCCCCCCCCCCCCC(C)C)C(=O)OCCCOC(=O)C(CC)(CCCCCCCCCCCCCC(C)C)C(=O)CCCCCCCCCCCCCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.